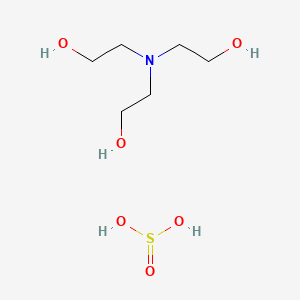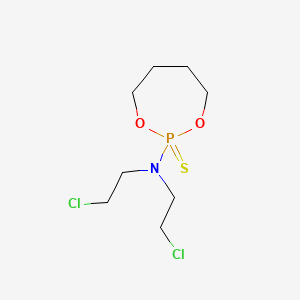
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of chlorophenyl and cyclohexylimino groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.
Cyclohexylimino Group Addition: The cyclohexylimino group can be added through a nucleophilic substitution reaction involving cyclohexylamine and a suitable leaving group on the phenazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-Phenazineamine: A derivative with an amino group.
N,5-bis(4-chlorophenyl)phenazine: A similar compound with chlorophenyl groups but lacking the cyclohexylimino group.
Uniqueness
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is unique due to the combination of chlorophenyl and cyclohexylimino groups, which may impart distinct chemical and biological properties compared to other phenazine derivatives.
Propriétés
Numéro CAS |
14395-92-7 |
|---|---|
Formule moléculaire |
C8H16Cl2NO2PS |
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphepan-2-amine |
InChI |
InChI=1S/C8H16Cl2NO2PS/c9-3-5-11(6-4-10)14(15)12-7-1-2-8-13-14/h1-8H2 |
Clé InChI |
PUNQDOINJFNZAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOP(=S)(OC1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


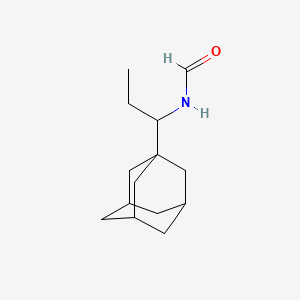


![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

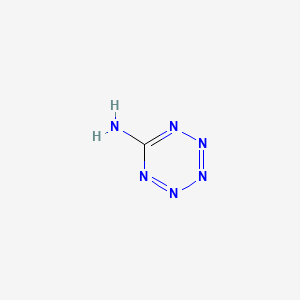
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
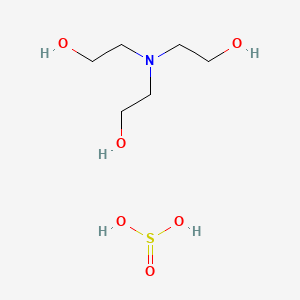
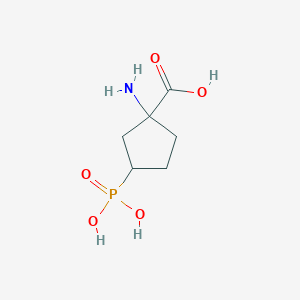

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
